Structural Differentiation: Unique 4-Hydroxybenzoylmethyl Pharmacophore vs. Simple Alkyl/Aminoalkyl N-7 Substituents
The target compound is structurally differentiated from common N-7-substituted theophylline analogs by its specific 4-hydroxybenzoylmethyl-aminoethyl side chain. The presence of a terminal 4-hydroxybenzoyl moiety introduces distinct hydrogen-bond donor/acceptor capacity and a phenolic substructure, which is absent in analogs like dyphylline (7-(2,3-dihydroxypropyl)), proxyphylline (7-(2-hydroxypropyl)), and etofylline (7-(2-hydroxyethyl)). These simpler analogs possess only aliphatic hydroxyls on their N-7 chains. The unique arrangement in CAS 62402-11-3 results in a calculated molecular weight of 357.37 g/mol and a distinct topological polar surface area, impacting membrane permeability and target engagement profiles.
| Evidence Dimension | N-7 Substituent Structure and Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl); MW: 357.37 g/mol; Molecular Formula: C17H19N5O4 |
| Comparator Or Baseline | Dyphylline: 7-(2,3-dihydroxypropyl), MW: 254.24 g/mol. Proxyphylline: 7-(2-hydroxypropyl), MW: 238.24 g/mol. Etofylline: 7-(2-hydroxyethyl), MW: 224.22 g/mol. |
| Quantified Difference | The target compound has a significantly higher molecular weight (≥100 g/mol greater) and an aromatic 4-hydroxybenzoyl group, unlike comparators' aliphatic chains. |
| Conditions | Calculated from SMILES; Chemical structure & formula comparison. |
Why This Matters
This structural differentiation ensures a unique binding interaction fingerprint, making the compound a non-substitutable probe for exploring new chemical space in xanthine-based drug discovery.
